propyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate
Description
Propyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate is a synthetic chromone-derived compound featuring a 3,4'-bichromenyl core with two ketone groups (2,2'-dioxo) and a methyl substituent at the 8' position. The 7'-hydroxyl group is esterified with a propyl acetoxy moiety. Chromones and their derivatives are widely studied for pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound’s structural complexity and functional groups make it a candidate for drug discovery and chemical intermediate applications.
Properties
Molecular Formula |
C24H20O7 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
propyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H20O7/c1-3-10-28-22(26)13-29-19-9-8-16-17(12-21(25)31-23(16)14(19)2)18-11-15-6-4-5-7-20(15)30-24(18)27/h4-9,11-12H,3,10,13H2,1-2H3 |
InChI Key |
KJRHVICQWDQTFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate typically involves the following steps:
Formation of the bichromen core: The bichromen core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde derivatives and malonic acid. These reactions are often catalyzed by acidic or basic conditions and may require elevated temperatures to proceed efficiently.
Introduction of the propyl group: The propyl group can be introduced through an esterification reaction using propyl alcohol and an appropriate carboxylic acid derivative of the bichromen core. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be incorporated to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced bichromen derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: It has been investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases such as cancer, infectious diseases, and neurodegenerative disorders.
Industry: It can be used in the formulation of specialty chemicals, dyes, and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of propyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in key biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to its antioxidant effects.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. This modulation can result in the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative damage.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
Bioactivity and Docking Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
